molecular formula C17H16ClN7O2S B2969901 7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione CAS No. 797775-51-0

7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2969901
CAS No.: 797775-51-0
M. Wt: 417.87
InChI Key: DSRBZQSBSYMYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-based compound features a 2-chlorobenzyl group at position 7, methyl groups at positions 1 and 3, and a 4-methyl-4H-[1,2,4]triazole-3-ylsulfanyl substituent at position 6. The 2-chlorobenzyl moiety enhances lipophilicity, while the triazole-sulfanyl group introduces aromatic and sulfur-mediated interactions, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7O2S/c1-22-9-19-21-16(22)28-15-20-13-12(14(26)24(3)17(27)23(13)2)25(15)8-10-6-4-5-7-11(10)18/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRBZQSBSYMYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C17H16ClN7O2SC_{17}H_{16}ClN_7O_2S and a molecular weight of 417.9 g/mol. Its structure includes a purine core modified with various substituents that may influence its biological activity.

Property Value
Molecular FormulaC17H16ClN7O2S
Molecular Weight417.9 g/mol
IUPAC Name7-(2-Chlorobenzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and survival pathways. It has been shown to interact with proteins such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell metabolism and growth regulation .
  • Case Study : In vitro studies demonstrated that derivatives of this compound displayed IC50 values comparable to established chemotherapeutic agents. For example, a related triazole derivative showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 10 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well:

  • In Vitro Studies : Research has shown that triazole derivatives possess broad-spectrum antimicrobial activity. For instance, compounds similar to this one have been tested against Mycobacterium tuberculosis with promising results .
  • Mechanism of Action : The antibacterial action is hypothesized to be mediated through the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Bioavailability : Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability when administered orally. This is an essential factor for its development as a therapeutic agent.
  • Toxicity Studies : Toxicological assessments are needed to determine the safety profile of this compound. Initial screenings indicate low acute toxicity in animal models; however, comprehensive studies are required to confirm these findings.

Comparison with Similar Compounds

Substituent Variations at Position 8

The position 8 substituent is critical for modulating physicochemical and biological properties. Below is a structural comparison with key analogues:

Compound Name Substituent at Position 8 Substituent Characteristics Potential Implications
Target Compound : 7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione 4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl Aromatic heterocycle with sulfur linkage Enhanced π-π stacking; possible metabolic stability via triazole
Analogue 1 : 7-(4-Chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-purine-2,6-dione 2-Hydroxypropylsulfanyl Hydrophilic hydroxyalkyl chain Increased solubility; potential hydrogen bonding
Analogue 2 : 7-(4-Chlorobenzyl)-8-[(2-hydroxyethyl)sulfanyl]-3-methyl-purine-2,6-dione 2-Hydroxyethylsulfanyl Shorter hydrophilic chain vs. propyl Reduced steric hindrance; moderate polarity
Analogue 3 : 7-(2-Chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-purine-2,6-dione 2-(Dimethylamino)ethylamino Basic amine group Improved solubility at physiological pH; potential for cationic interactions

Structural and Functional Insights

  • Triazole vs. Hydroxyalkyl Sulfanyl Groups :
    The target compound’s triazole-sulfanyl group (aromatic, planar) contrasts with the flexible hydroxyalkyl chains in Analogues 1 and 2. This difference may affect target selectivity: triazoles often participate in π-stacking with aromatic residues in enzymes, whereas hydroxyalkyl groups favor polar interactions (e.g., with serine or threonine) .
  • Aminoethylamino vs. Sulfanyl Linkers: Analogue 3 replaces sulfur with a dimethylaminoethylamino group, introducing a positively charged amine at physiological pH. This could enhance solubility but reduce membrane permeability compared to the target compound’s neutral triazole-sulfanyl group .
  • Chlorobenzyl Position : The target’s 2-chlorobenzyl group (meta-substitution) vs. Analogue 1’s 4-chlorobenzyl (para-substitution) may alter steric and electronic effects, influencing binding pocket compatibility .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing 7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione, and how can reaction yields be optimized?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with aryl halides and boronic acids, as demonstrated in analogous purine-dione syntheses . Optimize yields via statistical Design of Experiments (DOE) to evaluate variables like catalyst loading, temperature, and solvent polarity. Fractional factorial designs can minimize experimental runs while identifying critical parameters .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and regiochemistry of the triazole and benzyl groups.
  • HPLC-MS : High-resolution mass spectrometry for molecular weight validation and purity assessment.
  • FT-IR : To verify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology : Screen for kinase inhibition (e.g., adenosine receptor antagonism) using fluorescence polarization assays. Dose-response curves (IC50_{50}) should be generated with triplicates to ensure reproducibility. Include positive controls like theophylline for benchmarking .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of derivatives with enhanced binding affinity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to model interactions between the triazole-sulfanyl moiety and target proteins (e.g., kinases).
  • Use molecular docking (AutoDock Vina) to predict binding poses and free energy changes (ΔG\Delta G). Validate with molecular dynamics simulations (NAMD) to assess stability .

Q. What strategies resolve contradictions between computational predictions and experimental reaction outcomes during synthesis?

  • Methodology :

  • Cross-validate computational models with alternative DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity.
  • Conduct kinetic studies (e.g., stopped-flow spectroscopy) to identify unaccounted intermediates or transition states. Adjust reaction parameters (e.g., solvent dielectric constant) iteratively .

Q. How can machine learning (ML) optimize reaction conditions for novel derivatives?

  • Methodology :

  • Train ML models (e.g., random forests) on historical reaction data (temperature, catalyst, yield) to predict optimal conditions.
  • Integrate with robotic liquid handlers for high-throughput experimentation, enabling real-time adjustments based on ML feedback .

Q. What reactor designs improve scalability while maintaining regioselectivity in multi-step syntheses?

  • Methodology :

  • Use continuous-flow microreactors to enhance heat/mass transfer and reduce side reactions.
  • Implement segmented flow systems with inline IR monitoring to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.